molecular formula C6H8ClN3OS2 B2795132 2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide CAS No. 575497-15-3

2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide

Cat. No.: B2795132
CAS No.: 575497-15-3
M. Wt: 237.72
InChI Key: UEJSNOJZYZYAAE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylsulfanyl-1,2,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides or thiadiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or thiols.

Scientific Research Applications

2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

2-chloro-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS2/c1-2-12-6-9-5(13-10-6)8-4(11)3-7/h2-3H2,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSNOJZYZYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NSC(=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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